molecular formula C15H15ClN2O3S B4439404 N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4439404
M. Wt: 338.8 g/mol
InChI Key: MUQNIZVMNTYOHS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of several B-cell malignancies.

Mechanism of Action

N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide selectively inhibits BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several B-cell malignancies. By inhibiting BTK, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide disrupts B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cells, leading to decreased cell proliferation and increased apoptosis. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to enhance the activity of rituximab, a monoclonal antibody used in the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has demonstrated efficacy in preclinical studies and has shown promise as a potential therapeutic agent for B-cell malignancies. However, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is still in the early stages of clinical development, and its safety and efficacy in humans have yet to be fully established.

Future Directions

There are several potential future directions for the research and development of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. One area of focus is the development of combination therapies that incorporate N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide with other agents, such as immunomodulatory drugs or monoclonal antibodies. Another area of focus is the exploration of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide's potential therapeutic applications in other diseases, such as autoimmune disorders or solid tumors. Finally, further research is needed to fully elucidate the mechanism of action of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide and its potential impact on B-cell receptor signaling and other cellular pathways.

Scientific Research Applications

N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, especially B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical studies have demonstrated the efficacy of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-9-11(7-8-13(10)18-22(2,20)21)15(19)17-14-6-4-3-5-12(14)16/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNIZVMNTYOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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